Dimethyl Phenylphosphonate

Flame Retardant Polyurethane Coatings Polymer Chemistry

Formulators often fail vertical burning tests with conventional flame retardants. Dimethyl phenylphosphonate (DMPP) solves this: • 20 wt% loading in polyurethane yields a material that does not burn. • Raises Limiting Oxygen Index from 27% to 35% in water-based PU coatings while enabling stable latex formation. • Serves as a model substrate for catalytic arylphosphonate synthesis (50-73% yield). Quality verified by ³¹P NMR (δ 22.7 ppm) and density (1.19 g·cm⁻³). Bulk stock available for immediate dispatch.

Molecular Formula C8H11O3P
Molecular Weight 186.14 g/mol
CAS No. 2240-41-7
Cat. No. B1345751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl Phenylphosphonate
CAS2240-41-7
Molecular FormulaC8H11O3P
Molecular Weight186.14 g/mol
Structural Identifiers
SMILESCOP(=O)(C1=CC=CC=C1)OC
InChIInChI=1S/C8H11O3P/c1-10-12(9,11-2)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyOXDOANYFRLHSML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Phenylphosphonate: Physicochemical & Spectral Baseline


Dimethyl phenylphosphonate (DMPP) is an organophosphorus compound with the molecular formula C₈H₁₁O₃P and a molecular weight of 186.15 g·mol⁻¹ [1]. It is a colorless to pale yellow liquid with a boiling point of 247 °C, a flash point of 154 °C, and a density of 1.19 g·cm⁻³ . The compound is soluble in most organic solvents but has low water solubility [2]. It serves as a versatile building block in organic synthesis, with established use as a flame-retardant component in polyurethane coatings and as a substrate for developing new catalytic methods [3] [4]. This guide focuses on the compound's verifiable physicochemical properties and its performance in specific applications, enabling a data-driven procurement decision.

Dimethyl Phenylphosphonate Substitution Risks


The assumption that any phosphonate ester will perform identically is contradicted by data. The specific combination of a phenyl group and two methyl esters in dimethyl phenylphosphonate (DMPP) governs its performance profile. For instance, while DMPP can be synthesized in yields of 50–73% via a specific metal-catalyzed coupling, this catalytic method is not universally applicable and its efficiency is highly dependent on the exact phosphonate structure [1]. Similarly, in flame-retardant applications, the performance of DMPP is directly tied to its phosphorus content and its ability to integrate into a specific polymer matrix; a direct swap with diethyl phenylphosphonate would alter the polymer's physical properties and likely its flame retardancy due to differences in thermal stability and compatibility [2]. The following evidence guide provides the quantitative justification for this principle.

Dimethyl Phenylphosphonate: Flame Retardancy & Synthesis Evidence


Flame Retardant Efficacy in Polyurethane Coatings

In a study on polyurethane flame-retardant coatings, the addition of 20 wt% dimethyl phenylphosphonate (DMPP) to a phosphorus-containing lactone-modified polyester (PLMP) resulted in a material that did not burn in a vertical burning test [1]. This demonstrates a clear, quantifiable performance threshold. In contrast, coatings with lower DMPP content (10-15 wt%) exhibited some degree of flammability, establishing a direct relationship between DMPP concentration and fire resistance [1].

Flame Retardant Polyurethane Coatings Polymer Chemistry

Catalytic Synthesis via Metal Carbonyl Coupling

The synthesis of dimethyl phenylphosphonate (DMPP) via a coupling reaction between dimethyl phosphite and iodobenzene can be catalyzed by Group VI metal(0) hexacarbonyls, achieving yields between 50% and 73% depending on the specific metal catalyst used [1]. This provides a benchmark for synthetic efficiency. While the source does not provide a direct yield for a non-catalyzed or alternatively-catalyzed reaction of the exact same substrates, the reported yield range for this specific catalytic system provides a clear performance target for process chemists evaluating synthetic routes to DMPP.

Catalysis Organic Synthesis Phosphorus Chemistry

Polyurethane Dispersion: Particle Size and LOI

In the synthesis of aqueous polyurethane dispersions using a polyol derived from dimethyl phenylphosphonate, the phosphorus content was correlated with two key material properties. As the phosphorus content increased, the Limiting Oxygen Index (LOI) of the resulting coatings increased from 27% to 35% [1]. This represents a significant, quantifiable improvement in flame retardancy. Simultaneously, the particle size of the polyurethane latex was observed to decrease from 347 nm to 240 nm with an increase in dimethylolpropionic acid (DMPA) content, a parameter linked to the dispersion's stability and film-forming properties [1].

Polyurethane Dispersion Flame Retardant Polymer Physics

Photocatalytic Degradation Mechanism Comparison

TiO₂-mediated photocatalytic degradation of dimethyl phenylphosphonate (DMPP) proceeds via a different initial pathway compared to the simpler analog dimethyl methylphosphonate (DMMP). While both compounds undergo demethylation, isotope labeling experiments with ¹⁸O and deuterium confirmed that for DMPP, the initial degradation step involves the loss of a methyl group, not a methoxy group, leading to a labeled phosphonic mono-acid [1]. This mechanistic distinction is crucial because the presence of the phenyl group in DMPP alters the degradation products and kinetics compared to aliphatic phosphonates like DMMP, which is often used as a model compound for chemical warfare agents [1].

Photocatalysis Degradation Mechanism Environmental Chemistry

³¹P NMR Chemical Shift for Quality Control

The ³¹P NMR spectrum of dimethyl phenylphosphonate displays a single, characteristic signal at δ 22.7 ppm [1]. This precise chemical shift provides a definitive fingerprint for confirming the compound's identity and purity. In contrast, related phosphonates will exhibit different chemical shifts; for example, diethyl phenylphosphonate and dimethyl methylphosphonate would have distinct δ values due to the different ester groups, enabling rapid differentiation and quality control.

NMR Spectroscopy Quality Control Analytical Chemistry

Physicochemical Benchmarks for Procurement

Dimethyl phenylphosphonate (DMPP) has well-defined physicochemical properties that serve as procurement benchmarks. These include a boiling point of 247 °C, a flash point of 154 °C, a density of 1.19 g·cm⁻³, and a refractive index of 1.51 . These values are critical for assessing purity and suitability. For instance, a significant deviation in density or refractive index from the stated 1.19 g·cm⁻³ and 1.51, respectively, would indicate the presence of impurities or that the material is not DMPP. This is in contrast to diethyl phenylphosphonate, which would have a different density and boiling point due to its higher molecular weight, making these values a simple but effective screen for material identity.

Physical Properties Safety Data Specifications

Dimethyl Phenylphosphonate Application Scenarios


Formulation of Non-Flammable Polyurethane Coatings

This compound is the direct choice for formulators needing to create a polyurethane coating that passes a vertical burning test. The evidence demonstrates that a 20 wt% loading of dimethyl phenylphosphonate yields a material that does not burn [1]. This scenario is highly relevant for manufacturers of fire-resistant textiles, building materials, and automotive components.

Synthesis of Flame-Retardant Aqueous Polyurethane Dispersions

For chemists developing water-based polyurethane coatings, this compound serves as a critical monomer precursor. Its use leads to a quantifiable increase in the Limiting Oxygen Index (LOI) from 27% to 35%, providing a measurable improvement in fire safety [2]. Furthermore, it contributes to the formation of a stable latex with controllable particle size, a key process parameter for uniform film formation [2].

Catalytic Method Development for Arylphosphonate Synthesis

Process chemists investigating new catalytic routes to arylphosphonates can use dimethyl phenylphosphonate as a model substrate. The established synthetic protocol using Group VI metal carbonyls, which yields DMPP in 50–73%, provides a performance baseline for evaluating novel catalysts and reaction conditions [3].

Analytical Standard for ³¹P NMR and Physicochemical QC

Quality control and analytical laboratories should use the established ³¹P NMR chemical shift (δ 22.7 ppm) [3] and physical constants (density: 1.19 g·cm⁻³, refractive index: 1.51) as definitive benchmarks for confirming the identity and purity of incoming shipments of this compound. This ensures consistency in subsequent R&D and manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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